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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-
catalyzed allylboration of aldehydes, a cost-effective and efficient method for the synthesis of
homoallylic alcohols. This transformation is particularly valuable in medicinal chemistry and
natural product synthesis, where the construction of stereochemically rich structures is
paramount. The use of earth-abundant nickel offers a significant advantage over methods
employing precious metals.

Diastereoselective Nickel-Catalyzed Allylboration of
Aldehydes

A robust and highly diastereoselective method for the allylboration of aldehydes has been
developed using a nickel(ll) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalytic
system.[1][2] This approach facilitates the formation of homoallylic alcohols with excellent
yields and diastereocontrol.[1][2]

Reaction Principle and Advantages

The reaction proceeds at room temperature in tetrahydrofuran (THF), employing potassium
fluoride (KF) as an additive.[1] A key advantage of this methodology is its reliance on an
inexpensive and abundant nickel catalyst.[1][2] Mechanistic studies, including NMR
experiments, suggest that the nickel complex primarily functions as a Lewis acid to activate the
aldehyde, rather than undergoing a traditional transmetalation with the allylboronic ester.[1] The
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high diastereoselectivity is attributed to a well-defined, six-membered cyclic transition state.[1]

[2]

Data Presentation: Substrate Scope and Performance

The nickel-catalyzed allylboration exhibits a broad substrate scope with respect to both the
aldehyde and the allylboronic ester. The reaction is tolerant of a wide range of functional
groups, including halides, nitriles, and nitro groups, and is effective for aromatic,
heteroaromatic, and aliphatic aldehydes.[1]

Table 1: Nickel-Catalyzed Allylboration of Various Aldehydes with (E)-crotylboronic acid pinacol

ester

Entry Aldehyde Product Yield (%) d.r. (anti:syn)

1 Benzaldehyde 95 >20:1
4-

2 Chlorobenzaldeh 91 >20:1
yde
4-

3 Nitrobenzaldehy 88 >20:1
de
2-

4 92 >20:1
Naphthaldehyde

5 2-Furaldehyde 85 >20:1
Cyclohexanecarb

6 75 >20:1
oxaldehyde

7 Pivalaldehyde 65 >20:1

Data summarized from Partridge et al., Synthesis 2020.[1]

Table 2: Reactivity of Various Allylboronic Esters with Benzaldehyde
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Allylboronic
Entry = Product
ster

Yield (%) d.r.

Allylboronic acid

pinacol ester

N/A

(E)-Crotylboronic
2 acid pinacol 95

ester

>20:1 (anti)

(2)-Crotylboronic
3 acid pinacol 86

ester

1:12 (syn)

Methallylboronic
4 acid pinacol 93
ester

N/A

Cinnamylboronic
5 acid pinacol 78

ester

>20:1 (anti)

Data summarized from Partridge et al., Synthesis 2020.

Experimental Protocols

[1]

General Procedure for Diastereoselective Nickel-

Catalyzed Allylboration

Materials:

Nickel(ll) acetate tetrahydrate (Ni(OAc)2:4H20)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Potassium fluoride (KF)

Aldehyde (0.330 mmol, 1.0 equiv)

Allylboronic ester (0.390 mmol, 1.2 equiv)
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e Anhydrous Tetrahydrofuran (THF)
¢ Nitrogen or Argon gas supply

e Oven-dried glassware
Procedure:[1][3]

e To an oven-dried flask, add the aldehyde (0.330 mmol), Ni(OAc)2z-4H20 (10.0 mg, 0.040
mmol), KF (21.0 mg, 0.390 mmol), and dppf (9.5 mg, 0.017 mmol).

» Seal the flask and purge with nitrogen or argon for 1 hour.
e Add the allylboronic ester (0.390 mmol) followed by anhydrous THF (3 mL) via syringe.

« Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction with saturated agueous ammonium chloride solution.
o Extract the aqueous layer with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
homoallylic alcohol.

o Determine the diastereomeric ratio by *H NMR analysis of the crude reaction mixture.[3]

Visualizations
Experimental Workflow
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Reaction Setup
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Caption: General experimental workflow for nickel-catalyzed allylboration.
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Proposed Catalytic Cycle
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Caption: Proposed mechanism via a Lewis acid activated pathway.

Enantioselective Nickel-Catalyzed Allylations:
Current Landscape

While a general and direct method for the highly enantioselective nickel-catalyzed allylboration
of aldehydes remains an area of active development, related nickel-catalyzed enantioselective
additions to aldehydes have been reported. These methodologies often employ chiral
phosphine or N-heterocyclic carbene (NHC) ligands. For instance, highly enantioselective
nickel-catalyzed alkylative couplings of alkynes and aldehydes have been achieved using chiral
spiro phosphoramidite ligands.[4] Similarly, the enantioselective addition of aryl halides to
aldehydes has been demonstrated with cyanobis(oxazoline) ligands in the presence of a nickel
catalyst. While these reactions do not directly involve allylboron reagents, they provide a strong
foundation for the future development of enantioselective allylboration protocols by highlighting
effective chiral ligand classes for nickel catalysis in the context of carbonyl additions.
Researchers seeking to develop such methods may consider screening chiral phosphine,
phosphoramidite, and oxazoline-based ligands in the diastereoselective allylboration
framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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